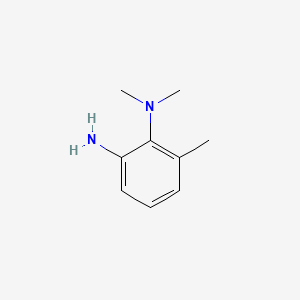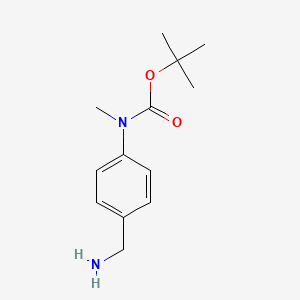
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE is a chemical compound that belongs to the class of azetidines and morpholines Azetidines are four-membered nitrogen-containing heterocycles, while morpholines are six-membered rings containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the azetidine ring. The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide. The final step involves the formation of the morpholine ring, which can be achieved through a cyclization reaction involving an appropriate diol or amino alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Phenyl halides, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Azetidin-3-yl)morpholine: Similar structure but lacks the phenyl group.
4-(Azetidin-3-yl)pyrimidine 2HCl: Contains a pyrimidine ring instead of a phenyl group.
4-(Azetidin-3-yl)thiomorpholine-1,1-dioxide dihydrochloride: Contains a sulfur atom in the morpholine ring
Uniqueness
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE is unique due to the presence of both the azetidine and morpholine rings, as well as the phenyl group. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
178311-92-7 |
|---|---|
Formule moléculaire |
C13H20Cl2N2O |
Poids moléculaire |
291.216 |
Nom IUPAC |
4-(azetidin-3-yl)-2-phenylmorpholine;dihydrochloride |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-2-4-11(5-3-1)13-10-15(6-7-16-13)12-8-14-9-12;;/h1-5,12-14H,6-10H2;2*1H |
Clé InChI |
UVAKXVZPTQCLNY-UHFFFAOYSA-N |
SMILES |
C1COC(CN1C2CNC2)C3=CC=CC=C3.Cl.Cl |
Synonymes |
4-(3-AZETIDINYL)-2-PHENYL-MORPHOLINE DIHYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[2.2.1]heptane-3-methanamine,endo-(9CI)](/img/new.no-structure.jpg)


![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B575769.png)



![Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]-](/img/structure/B575784.png)

![(3S,7R,8R,9R,10S,13S,14S)-3,7,9-trihydroxy-10,13-dimethyl-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B575786.png)
